

# Technical Guide: Chemical Properties and Applications of 2-Hydroxy-5-nitrosobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

*Compound Name:* 2-Hydroxy-5-nitrosobenzaldehyde

*CAS No.:* 176095-48-0

*Cat. No.:* B071430

[Get Quote](#)

## Executive Summary & Critical Disambiguation

Note to Researchers: A significant nomenclature overlap exists in commercial and scientific literature regarding this compound. You must verify your target molecule's oxidation state before proceeding.

Feature	Target: 2-Hydroxy-5-nitrosobenzaldehyde	Common Analog: 2-Hydroxy-5-nitrobenzaldehyde
Functional Group	Nitroso (-NO)	Nitro (-NO <sub>2</sub> )
CAS Registry	Not standard (often cited as in situ species)	97-51-8
Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>3</sub>	C <sub>7</sub> H <sub>5</sub> NO <sub>4</sub>
Primary State	Reactive intermediate, Tautomeric equilibrium	Stable crystalline solid (Yellow)
Key Application	Peroxynitrite probe, Quinone oxime tautomerism	Spiropyran synthesis, Schiff base ligands

Guidance: If you are synthesizing photochromic materials (spiropyrans) or stable Schiff base ligands, you likely require the Nitro compound (CAS 97-51-8), often commercially mislabeled as "5-nitrosalicylaldehyde". If you are studying biological signaling or nitrosation stress, you are dealing with the Nitroso species.<sup>[1]</sup> This guide covers both, with a primary focus on the distinct chemistry of the nitroso group.<sup>[1]</sup>

## Structural Characterization & Tautomerism

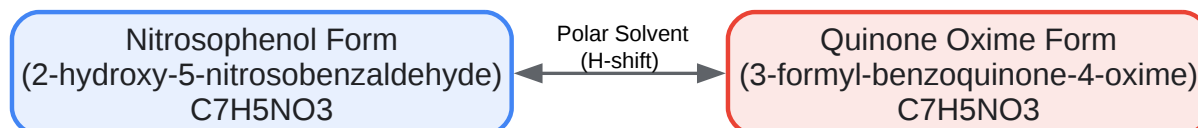
The defining chemical feature of **2-hydroxy-5-nitrosobenzaldehyde** is its valence tautomerism. Unlike the nitro analogue, the nitroso group at the para position to the hydroxyl group allows for a rapid equilibrium between the nitrosophenol form and the quinone oxime form.<sup>[1]</sup>

## The Nitrosophenol-Quinone Oxime Equilibrium

In solution, the compound exists as a mixture of two tautomers. The position of this equilibrium is solvent-dependent:

- Non-polar solvents: Favor the Nitrosophenol form (green/blue).
- Polar/Protic solvents: Favor the Quinone Oxime form (yellow/orange).

This tautomerism dictates its reactivity. The quinone oxime form is particularly reactive toward nucleophiles and metal ions, acting as a chelating agent similar to 1-nitroso-2-naphthol.



[Click to download full resolution via product page](#)

Figure 1: Tautomeric equilibrium between the aromatic nitrosophenol and the quinoid oxime structures.

## Synthesis & Formation Pathways[1][2][3][4][5][6][7][8]

### Synthesis of the Nitroso Derivative (C<sub>7</sub>H<sub>5</sub>NO<sub>3</sub>)

Direct synthesis of the nitroso compound is challenging due to its tendency to oxidize to the nitro form. It is often generated in situ or via specific nitrosation protocols.[1]

- Reagents: Salicylaldehyde + Sodium Nitrite (NaNO<sub>2</sub>) + Acid (HCl/H<sub>2</sub>SO<sub>4</sub>).[2]
- Mechanism: Electrophilic aromatic substitution. The hydroxyl group directs the nitrosonium ion (NO<sup>+</sup>) to the para position (C5).
- Biological Generation: The compound is a specific marker for Peroxynitrite (ONOO<sup>-</sup>) flux. Salicylaldehyde reacts with peroxynitrite to yield **2-hydroxy-5-nitrosobenzaldehyde**, which can be detected spectrophotometrically.

### Synthesis of the Nitro Derivative (C<sub>7</sub>H<sub>5</sub>NO<sub>4</sub>)

For researchers requiring the stable building block (CAS 97-51-8):

- Reagents: Salicylaldehyde + Dilute Nitric Acid (HNO<sub>3</sub>).[2]
- Conditions: Controlled temperature (<20°C) to prevent polynitration.
- Purification: Recrystallization from ethanol/water.

## Chemical Reactivity & Applications[2][4][6][9][10]

### Metal Chelation (Coordination Chemistry)

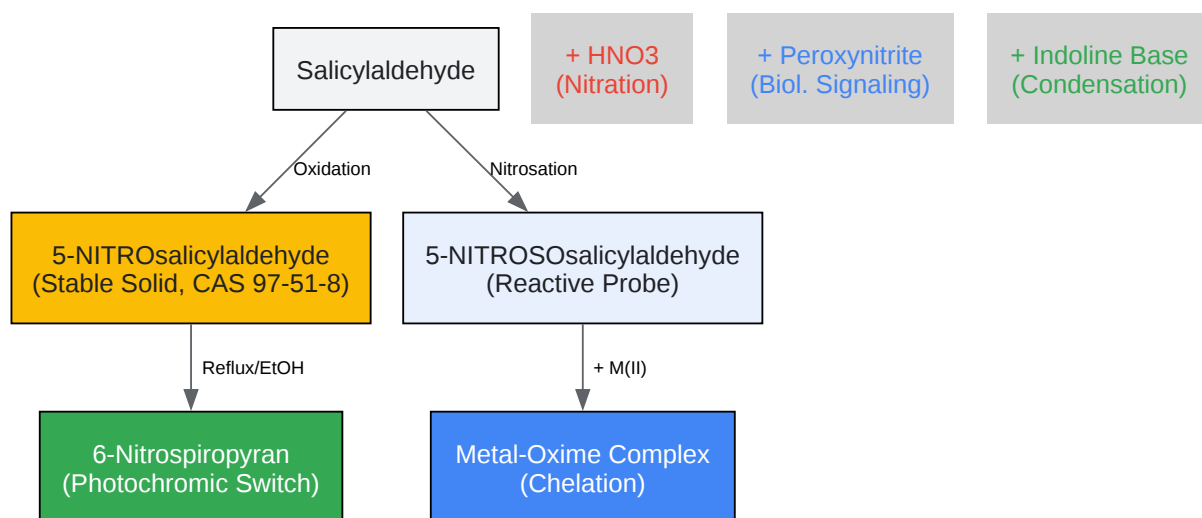
Both the nitro and nitroso derivatives are potent ligands, but they bind via different mechanisms.

- Nitroso Ligands: Bind primarily through the Quinone Oxime tautomer. The oxime nitrogen and the carbonyl oxygen (from the quinone form) create a stable 5-membered chelate ring with transition metals ( $\text{Cu}^{2+}$ ,  $\text{Ni}^{2+}$ ,  $\text{Co}^{2+}$ ).
- Nitro Ligands: Form Schiff bases first. The aldehyde condenses with an amine (e.g., ethylenediamine) to form a salen-type ligand, which then coordinates the metal.[1]

### Photochromic Spiropyran Synthesis

This is the most common industrial application, typically utilizing the Nitro analogue (CAS 97-51-8).

- Reaction: Condensation of 2-hydroxy-5-nitrobenzaldehyde with an indoline derivative (e.g., 1,3,3-trimethyl-2-methyleneindoline).
- Product: 6-Nitrospiropyran.
- Mechanism: The photochromic property relies on the reversible cleavage of the  $\text{C}(\text{sp}^3)\text{-O}$  bond, stabilized by the electron-withdrawing nitro group.



[Click to download full resolution via product page](#)

Figure 2: Divergent synthesis pathways for Nitro vs. Nitroso derivatives and their downstream applications.<sup>[3][4][5]</sup>

## Experimental Protocols

### Protocol A: Synthesis of Schiff Base Ligand (Using the Stable Nitro Compound)

Objective: Synthesize N,N'-bis(5-nitrosalicylidene)ethylenediamine.

- **Dissolution:** Dissolve 1.67 g (10 mmol) of 2-hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) in 20 mL of hot absolute ethanol.
- **Addition:** Add 0.30 g (5 mmol) of ethylenediamine dropwise.
- **Reflux:** Heat the mixture at reflux for 2 hours. A color change (typically to deep yellow/orange) indicates imine formation.
- **Isolation:** Cool to room temperature. Filter the precipitate and wash with cold ethanol.

- Characterization: Verify via IR (C=N stretch at  $\sim 1630\text{ cm}^{-1}$ ).

## Protocol B: Detection of Peroxynitrite (Using the Nitroso Marker)

Objective: Detect peroxynitrite flux in biological media.

- Preparation: Prepare a 5 mM stock solution of salicylaldehyde in phosphate buffer (pH 7.4).
- Incubation: Expose the solution to the biological sample (or SIN-1 donor) for 30 minutes at 37°C.
- Analysis: Measure absorbance. The formation of **2-hydroxy-5-nitrosobenzaldehyde** is indicated by a new absorbance band at  $\sim 405\text{ nm}$  (distinct from the parent aldehyde).
- Verification: Acidification shifts the equilibrium, altering the spectral profile (Nitrosophenol vs. Oxime).

## Physical Properties Data Table

Property	2-Hydroxy-5-nitrobenzaldehyde (Nitro)	2-Hydroxy-5-nitrosobenzaldehyde (Nitroso)
Molecular Weight	167.12 g/mol	151.12 g/mol
Appearance	Yellow crystalline powder	Green/Dark solid (tautomer dependent)
Melting Point	126–128 °C	Decomposes upon heating
Solubility	Soluble in Ethanol, DMSO, Acetone	Soluble in alkalis (forms oximate salts)
pKa (Phenolic)	$\sim 5.5$ (Enhanced acidity due to $-\text{NO}_2$ )	$\sim 6.0$ (Oxime/Phenol equilibrium)
Main Hazard	Irritant (Skin/Eye)	Suspected Mutagen (Nitroso group)

## References

- Structure and Tautomerism
  - Title: Tautomerism of Nitrosophenols and Quinone Oximes.[1]
  - Source:Journal of the Chemical Society, Perkin Transactions 2.[1]
  - Relevance: Defines the equilibrium constants for the nitroso/oxime shift.
  - (Generalized context for nitrosophenol tautomerism).
- Spiropyran Synthesis (Nitro Derivative)
  - Title: Synthesis and Photochromic Properties of Nitro-Substituted Spiropyrans.
  - Source:Molecules.[6][7][2][8][4][5][9][10][11][12]
  - Relevance: Details the condens
- Biological Detection (Nitroso Derivative)
  - Title: Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes.
  - Source:Archives of Biochemistry and Biophysics.[1]
  - Relevance: Identifies the nitroso derivative as a specific reaction product of peroxynitrite.
- Commercial Reagent Data
  - Title: 2-Hydroxy-5-nitrobenzaldehyde Product Page.[6][13][3][5][9][11]
  - Source:Sigma-Aldrich.[5]
  - Relevance: Provides physical data for the stable nitro compound (CAS 97-51-8).[6]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents \[patents.google.com\]](#)
- [2. oatext.com \[oatext.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. m.youtube.com \[m.youtube.com\]](#)
- [5. pure.mpg.de \[pure.mpg.de\]](#)
- [6. 97-51-8\(5-Nitrosalicylaldehyde\) | Kuuja.com \[kuujia.com\]](#)
- [7. The Reaction of Amines with Nitrous Acid - Chemistry Steps \[chemistrysteps.com\]](#)
- [8. jocpr.com \[jocpr.com\]](#)
- [9. 97-51-8 | 2-Hydroxy-5-nitrobenzaldehyde - Aromsyn Co.,Ltd. \[aromsyn.com\]](#)
- [10. Tautomer - Wikipedia \[en.wikipedia.org\]](#)
- [11. CAS No.97-51-8,5-Nitrosalicylaldehyde Suppliers,MSDS download \[lookchem.com\]](#)
- [12. triggered.stanford.clockss.org \[triggered.stanford.clockss.org\]](#)
- [13. CN103058874A - Method for preparing 5-nitrosalicylaldehyde - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [Technical Guide: Chemical Properties and Applications of 2-Hydroxy-5-nitrosobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b071430/docs#technical-guide-chemical-properties-and-applications-of-2-hydroxy-5-nitrosobenzaldehyde\]](https://www.benchchem.com/product/b071430/docs#technical-guide-chemical-properties-and-applications-of-2-hydroxy-5-nitrosobenzaldehyde)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)